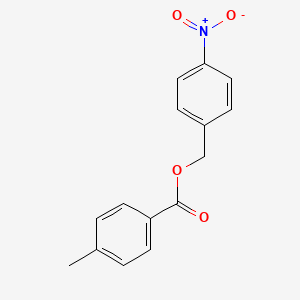

4-Nitrobenzyl 4-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl 4-methylbenzoate |

InChI |

InChI=1S/C15H13NO4/c1-11-2-6-13(7-3-11)15(17)20-10-12-4-8-14(9-5-12)16(18)19/h2-9H,10H2,1H3 |

InChI Key |

XCFUGJDEVQHPPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

p-Nitrobenzyl p-toluate CAS number and molecular weight

The following technical guide provides an in-depth profile of p-Nitrobenzyl p-toluate , a crystalline ester historically significant for the qualitative identification of p-toluic acid and currently utilized as a specialized protecting group in organic synthesis.[1][2]

Chemical Identity, Synthesis, and Applications in Organic Chemistry[1][2][3]

Executive Summary

p-Nitrobenzyl p-toluate (also known as 4-nitrobenzyl 4-methylbenzoate) is the ester formed from the condensation of p-toluic acid and p-nitrobenzyl alcohol (or its halide precursor).[1][2] Historically, it served as a "gold standard" derivative for the characterization of p-toluic acid due to its sharp, well-defined melting point.[1][2] In modern synthetic chemistry, the p-nitrobenzyl moiety functions as a robust carboxyl protecting group , offering stability against acidic and basic hydrolysis while being selectively cleavable under reductive conditions.[2]

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

| Parameter | Data |

| IUPAC Name | (4-Nitrophenyl)methyl 4-methylbenzoate |

| Common Name | p-Nitrobenzyl p-toluate |

| CAS Number | 161159-16-6 |

| Molecular Formula | C₁₅H₁₃NO₄ |

| Molecular Weight | 271.27 g/mol |

| SMILES | Cc1ccc(cc1)C(=O)OCc2ccc(cc2)[O-] |

| Appearance | White to pale yellow crystalline needles |

| Melting Point | 104°C (Sharp) [1] |

| Solubility | Soluble in hot ethanol, toluene, acetone; Insoluble in water |

Synthesis Methodology

The synthesis of p-nitrobenzyl p-toluate is a classic nucleophilic substitution reaction.[1][2] It is typically achieved by reacting the potassium or sodium salt of p-toluic acid with p-nitrobenzyl bromide.[1][2] This method is preferred over direct Fischer esterification due to the sensitivity of the nitro group and the high yield of the alkylation route.

Protocol: Alkylation of p-Toluic Acid

Reagents:

Step-by-Step Procedure:

-

Salt Formation: Dissolve 0.5 g of p-toluic acid in 5 mL of ethanol. Add 1 drop of phenolphthalein indicator.[2] Add dilute NaOH (10%) dropwise until the solution turns just pink (neutralization to carboxylate salt).

-

Acidification Adjustment: Add a few drops of dilute HCl until the pink color just disappears (to avoid excess alkali which hydrolyzes the bromide).

-

Alkylation: Add 0.5 g of p-nitrobenzyl bromide (Warning: Lachrymator) dissolved in 5 mL of ethanol.

-

Reflux: Heat the mixture under reflux on a steam bath for 60–90 minutes.

-

Precipitation: If the product does not separate upon cooling, add 1 mL of water to the hot solution to induce crystallization.

-

Purification: Cool the mixture in an ice bath. Filter the crystalline precipitate.[2] Recrystallize from hot ethanol to obtain pure needles.[2]

-

Characterization: Dry the crystals and determine the melting point (Expected: 104°C).

Reaction Mechanism Visualization

The following diagram illustrates the pathway from the carboxylic acid to the ester via the carboxylate nucleophile.

Figure 1: Synthesis pathway involving the SN2 attack of the p-toluate anion on the benzylic carbon of p-nitrobenzyl bromide.[1][2]

Applications as a Protecting Group

While historically used for identification, the p-nitrobenzyl (PNB) ester is a valuable protecting group in complex synthesis, particularly in beta-lactam antibiotic chemistry (e.g., cephalosporins).[1][2]

Why use p-Nitrobenzyl?

-

Stability: Stable to acidic conditions (unlike t-butyl esters) and mild basic conditions.[1][2]

-

Orthogonality: It is stable to light (unlike o-nitrobenzyl esters) but can be removed selectively under specific reductive conditions without affecting other sensitive groups.[1][2]

Deprotection Mechanism (Reductive Cleavage)

The cleavage of the PNB group is a two-step process:

-

Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using Zinc/Acetic Acid or H₂/Pd.[1][2]

-

Fragmentation: The resulting p-aminobenzyl ester undergoes a 1,6-elimination (electron cascade) to release the free carboxylic acid and an unstable aza-quinone methide.[1][2]

Figure 2: The reductive deprotection mechanism of p-nitrobenzyl esters.[1][2]

Safety and Handling

-

p-Nitrobenzyl Bromide (Precursor): This compound is a powerful lachrymator (tear gas agent) and skin irritant.[1] All operations involving the bromide must be conducted in a well-ventilated fume hood.[1][2]

-

p-Nitrobenzyl p-toluate: Generally considered low toxicity as a solid ester, but standard PPE (gloves, goggles) should be worn to prevent inhalation of dust.[1][2]

-

Disposal: Organic halogenated waste (for the bromide) and solid organic waste (for the ester).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[2] (Table of Carboxylic Acid Derivatives, p. 1258).[2]

-

Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964).[2] The Systematic Identification of Organic Compounds. Wiley.[2]

-

Sigma-Aldrich. (2024).[2] Product Specification: 4-Nitrobenzyl 4-methylbenzoate (CAS 161159-16-6).[1][2]

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Section on p-Nitrobenzyl Esters).

Sources

An In-Depth Technical Guide to the 4-Nitrobenzyl (PNB) Ester Protecting Group

Introduction: The Strategic Role of the 4-Nitrobenzyl Ester in Complex Syntheses

In the intricate field of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount to success.[1][2] A protecting group acts as a temporary modification that masks a reactive functional group, preventing it from engaging in unwanted side reactions while chemical transformations are performed elsewhere in the molecule.[2][3] The 4-nitrobenzyl (PNB) ester stands out as a robust and versatile protecting group for carboxylic acids due to its unique stability profile and diverse cleavage options.

The PNB group is prized for its substantial stability under acidic conditions and moderate stability towards bases, allowing for the selective removal of other acid- or base-labile protecting groups in its presence.[4] Its true strategic value, however, lies in its lability under specific, mild reductive or photolytic conditions, which are orthogonal to many standard deprotection protocols.[5] This orthogonality is critical in the synthesis of complex molecules like peptides, oligonucleotides, and natural products, where multiple functional groups require independent protection and deprotection steps.[6][7] This guide provides a comprehensive overview of the PNB ester's stability, detailed protocols for its application, and expert insights into its strategic deployment in research and development.

Core Stability Profile of the 4-Nitrobenzyl Ester

The efficacy of a protecting group is defined by its stability under a wide range of reaction conditions. The electron-withdrawing nature of the para-nitro group significantly influences the stability of the benzylic ester linkage. Below is a summary of the PNB ester's stability to common reagents, providing a framework for planning synthetic routes.

| Condition / Reagent Class | Specific Reagents | Stability of PNB Ester | Field Insights & Causality |

| Strong Acids | TFA (Trifluoroacetic acid), HBr in Acetic Acid, TFMSA in TFA | Highly Stable [4][8] | The electron-withdrawing nitro group destabilizes the formation of a benzylic carbocation, which is the key intermediate for acid-catalyzed cleavage. This makes the PNB ester resistant to standard acidic deprotection conditions used for Boc or trityl groups.[8] |

| Standard Bases | Piperidine (20% in DMF), Pyridine, DIPEA | Generally Stable [7][9] | While susceptible to saponification under harsh basic conditions (e.g., strong NaOH at elevated temperatures), it is stable to the milder amine bases typically used for Fmoc-group removal in solid-phase peptide synthesis (SPPS).[7][9][10] |

| Strong/Harsh Bases | 6N NaOH, 20% aq. NaOH in MeOH (75 °C) | Labile [6][10] | Under forcing conditions, direct saponification of the ester can occur. A distinct oxidative cleavage mechanism has also been reported with NaOH/MeOH at high temperatures, proceeding through oxidation at the benzylic position.[10] |

| Reductive Agents | Catalytic Hydrogenation (H₂, Pd/C), Dissolving Metals (Zn, SnCl₂, Fe) | Highly Labile [11][12] | This is the primary and most reliable method for PNB ester cleavage. The nitro group is reduced to an amine, which triggers a rapid, self-immolative electronic cascade to release the carboxylic acid. |

| Oxidizing Agents | H₂O₂ in NaOH (aq. ethanolic) | Labile [6] | Certain oxidative conditions can cleave the PNB group, though this is less common and substrate-dependent.[6] |

| Photolytic Conditions | UV Light (typically ~320-350 nm) | Labile [13][14] | The ortho-nitrobenzyl isomer is more commonly used for photolysis, but p-nitrobenzyl groups can also be cleaved photochemically, often proceeding via a Norrish Type II-like mechanism.[14] |

Experimental Methodologies: Protection and Deprotection

The successful application of the PNB group hinges on efficient and high-yielding protocols for its installation and removal. The following sections provide detailed, field-proven methodologies.

Protection of Carboxylic Acids as PNB Esters

The most common method for forming a PNB ester is via nucleophilic substitution (SN2) using 4-nitrobenzyl bromide as the alkylating agent.

Protocol: Cesium Carbonate Mediated Esterification

This method is favored for its mild conditions and high yields, particularly for sensitive substrates.

-

Acid Solubilization: Dissolve the carboxylic acid (1.0 eq.) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Salt Formation: Add cesium carbonate (Cs₂CO₃, 0.5 to 1.0 eq.) to the solution and stir at room temperature for 30-60 minutes. The formation of the cesium carboxylate salt enhances the nucleophilicity of the carboxylate.

-

Alkylation: Add 4-nitrobenzyl bromide (1.1 to 1.2 eq.) to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure PNB ester.

-

Deprotection: Cleavage of the PNB Ester

The removal of the PNB group is most effectively achieved through reduction of the nitro functionality.

Protocol: Catalytic Hydrogenation

This is the cleanest and most widely used method for PNB deprotection.

-

Reaction Setup: Dissolve the PNB-protected compound in a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF).

-

Catalyst Addition: Add Palladium on Carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd) to the solution.

-

Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator apparatus.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of the free acid indicate completion (typically 1-4 hours).

-

Work-up and Purification:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid. Further purification may be performed if necessary.

-

Mechanistic Insights & Visualization

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing synthetic strategies.

The Reductive Cleavage Pathway

The efficiency of the reductive cleavage stems from a clever electronic rearrangement. The initial reduction of the nitro group to a hydroxylamine or an amine is the trigger. This creates a powerful electron-donating group at the para position, which initiates a 1,6-elimination reaction, liberating the carboxylic acid, carbon dioxide, and forming p-aminobenzyl alcohol which subsequently decomposes.

Diagram: Reductive Cleavage Mechanism of a PNB Ester

Caption: Reductive cleavage of the PNB ester.

Synthetic Workflow Visualization

A typical workflow involving the use of a PNB ester demonstrates its role in a multi-step synthesis where orthogonality is required.

Diagram: PNB Ester Protection/Deprotection Workflow

Caption: Orthogonal workflow using PNB protection.

Applications in Drug Development and Peptide Synthesis

The PNB group has been instrumental in the synthesis of complex pharmaceutical agents, particularly in the realm of β-lactam antibiotics and peptide chemistry.[15]

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the side chains of acidic amino acids like aspartic acid and glutamic acid are often protected as PNB esters. This allows for the use of standard Fmoc/tBu chemistry on the peptide backbone, with the final PNB deprotection being performed under mild reductive conditions that do not affect other acid-sensitive groups.[6][11]

-

Prodrug Strategies: The PNB group is a key component in bioreductive prodrug design.[16] In the hypoxic (low oxygen) environment of tumors, specific nitroreductase enzymes can reduce the PNB ester's nitro group, triggering the release of a cytotoxic drug selectively at the target site.[16]

Conclusion and Expert Recommendations

The 4-nitrobenzyl ester is a powerful and reliable tool in the synthetic chemist's arsenal. Its high stability to acidic conditions, coupled with its clean and efficient cleavage via catalytic hydrogenation, provides a level of orthogonality that is essential for modern synthetic challenges. For researchers in drug development, the PNB group offers a proven strategy for protecting carboxylic acids during complex synthetic routes and serves as a valuable trigger in the design of targeted drug delivery systems. When planning a synthesis, consider the PNB ester as a primary candidate when acid stability and mild, non-acidic deprotection are critical requirements.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

- Figueiredo, R. M., & Chamberlin, A. R. (2016). p-Nitrobenzyl Side-Chain Protection for Solid-Phase Synthesis. U.S. Patent No. 5,817,758. Washington, DC: U.S.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Pilgram, C., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

Gattner, H. G., & Schmitt, E. W. (1977). 4-Sulfobenzyl ester - an anionic protecting group for peptide synthesis. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 358(1), 105-113. [Link]

-

Kim, S., et al. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 32(11), 3921-3924. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Coll. Vol. 2, p.443 (1943); Vol. 16, p.54 (1936). [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

- Houben-Weyl. (2002).

- Fields, G. B. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from a chemical supplier technical resource.

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

ResearchGate. (n.d.). Photochemical cleavage of an o-nitrobenzyl ester. [Link]

-

Kurosu, M., Biswas, K., Narayanasamy, P., & Crick, D. C. (2007). Acid- and base-stable esters: A new protecting group for carboxylic acids. Synthesis, (16), 2513-2516. [Link]

-

Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. Coll. Vol. 3, p.652 (1955); Vol. 21, p.85 (1941). [Link]

-

European Patent Office. (1996). Process for p-nitrobenzyl ester cleavage in cephalosporin. EP 0745603 A1. [Link]

-

ResearchGate. (n.d.). Photo-cleavage of nitrobenzyl ester derived complexes. [Link]

-

Atwell, G. J., & Denny, W. A. (2003). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Bioorganic & Medicinal Chemistry, 11(12), 2553-2560. [Link]

-

PubMed. (2000). p-Nitrobenzyl side-chain protection for solid-phase synthesis. [Link]

- Google Patents. (2009). Process for the preparation of para-nitrobenzyl bromide. EP2365960B1.

Sources

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 6. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. data.epo.org [data.epo.org]

- 13. researchgate.net [researchgate.net]

- 14. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 15. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

High-Efficiency Synthesis of 4-Nitrobenzyl 4-Methylbenzoate via Acyl Chloride Activation

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-nitrobenzyl 4-methylbenzoate (also known as 4-nitrobenzyl p-toluate). While direct Fischer esterification is possible, this guide utilizes the Acyl Chloride Activation pathway. This method is preferred for its superior conversion rates, simplified purification, and suitability for producing high-purity crystalline derivatives often used for compound identification or as protecting groups in organic synthesis. The target molecule is characterized by a melting point of 102–103 °C .

Introduction & Strategic Rationale

The formation of 4-nitrobenzyl esters is a classic technique in organic chemistry, primarily serving two purposes:

-

Carboxylic Acid Protection: The 4-nitrobenzyl group is stable to acid but can be removed reductively, making it orthogonal to many other protecting groups.

-

Derivatization: Converting liquid or low-melting carboxylic acids into highly crystalline solids with sharp melting points to facilitate identification.

Route Selection: Why Acyl Chloride?

-

Fischer Esterification: Equilibrium-driven, often requires large excess of alcohol (4-nitrobenzyl alcohol is a solid and relatively expensive), and necessitates water removal.

-

Alkylation (S_N2): Uses 4-nitrobenzyl bromide and the carboxylate salt. Effective, but often requires polar aprotic solvents (DMF/DMSO) which are tedious to remove.

-

Acyl Chloride (Selected Route): Offers irreversible coupling, high atom economy regarding the alcohol, and facile workup. It proceeds via the highly reactive p-toluoyl chloride intermediate.

Chemical Mechanism

The synthesis proceeds in two distinct phases: Activation and Coupling .

-

Activation: p-Toluic acid reacts with thionyl chloride (

). The carboxylic oxygen attacks the sulfur, displacing chloride.[1] The resulting intermediate collapses, releasing -

Coupling: The p-toluoyl chloride is an electrophilic powerhouse. The nucleophilic oxygen of 4-nitrobenzyl alcohol attacks the carbonyl carbon. A non-nucleophilic base (Pyridine) acts as a proton scavenger, neutralizing the

byproduct and driving the equilibrium forward.

Figure 1: Mechanistic pathway from p-toluic acid to the final ester via acyl chloride activation.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| p-Toluic Acid | 136.15 | 1.0 | Starting Material |

| Thionyl Chloride | 118.97 | 1.5 - 2.0 | Activating Agent |

| 4-Nitrobenzyl Alcohol | 153.14 | 1.05 | Nucleophile |

| Pyridine | 79.10 | 1.2 | Base / Catalyst |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

| Ethanol (95%) | - | Solvent | Recrystallization |

Equipment

-

100 mL Round Bottom Flask (2-neck preferred).

-

Reflux Condenser with Calcium Chloride (

) drying tube. -

Magnetic Stir Plate & Bar.

-

Rotary Evaporator.

-

Ice-water bath.

Experimental Protocol

Phase 1: Synthesis of p-Toluoyl Chloride

-

Setup: In a dry fume hood, charge a 100 mL round bottom flask with p-toluic acid (2.72 g, 20 mmol) .

-

Activation: Add thionyl chloride (3.0 mL, ~40 mmol) carefully.

-

Note: The reaction will evolve gases (

and

-

-

Reflux: Heat the mixture gently to reflux (oil bath ~80°C) for 1–2 hours. The suspension should become a clear solution, indicating the conversion of the solid acid to the liquid acid chloride.

-

Evaporation: Cool the flask. Remove excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude p-toluoyl chloride as a pale yellow oil or low-melting solid.

-

Critical Step: To ensure complete removal of

, add a small amount of dry toluene and re-evaporate (azeotropic removal).

-

Phase 2: Esterification

-

Solvation: Dissolve the crude acid chloride in dry DCM (20 mL) .

-

Preparation of Nucleophile: In a separate flask, dissolve 4-nitrobenzyl alcohol (3.2 g, 21 mmol) and pyridine (2.0 mL, ~25 mmol) in dry DCM (20 mL) .

-

Addition: Cool the nucleophile solution to 0°C in an ice bath. Add the acid chloride solution dropwise over 10 minutes with stirring.

-

Observation: A white precipitate (pyridinium hydrochloride) may form immediately.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) if available.

Phase 3: Workup & Purification

-

Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of water . Shake vigorously.

-

Washes:

-

Wash Organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine.

-

Wash with Saturated

(2 x 30 mL) to remove unreacted acid. -

Wash with Brine (1 x 30 mL) .

-

-

Drying: Dry the organic layer over anhydrous

or -

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4°C.

-

Collection: Filter the crystals, wash with cold ethanol, and dry under vacuum.

Figure 2: Operational workflow for the synthesis and purification process.

Quality Control & Characterization

To validate the synthesis, compare your data against these standard values.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow needles | Crystalline solid |

| Melting Point | 102 – 103 °C | Sharp range indicates high purity [1]. |

| Yield | 75 – 85% | Typical for acid chloride route. |

Spectral Data (Expected)

-

1H NMR (300 MHz,

):-

8.25 (d, 2H, Ar-H ortho to

-

7.98 (d, 2H, Ar-H ortho to

-

7.55 (d, 2H, Ar-H meta to

-

7.25 (d, 2H, Ar-H meta to

-

5.45 (s, 2H, Benzylic

-

2.42 (s, 3H, Ar-

-

8.25 (d, 2H, Ar-H ortho to

-

IR (ATR):

-

1715–1725

(Ester C=O stretch) -

1520, 1345

(

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in Phase 1 | Ensure glassware is flame-dried; use fresh |

| Oily Product | Residual Solvent | Dry under high vacuum for >4 hours; Recrystallize from EtOH/Hexane mix. |

| Impure MP (<100°C) | Unreacted Alcohol | Recrystallize again; ensure effective HCl wash during workup. |

| Dark Coloration | Oxidation/Overheating | Keep reaction temp controlled; do not overheat during concentration. |

Safety & Hazards

-

Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle only in a fume hood.

-

4-Nitrobenzyl Compounds: Potential skin irritants. Wear gloves and eye protection.

-

DCM: Suspected carcinogen; use adequate ventilation.

References

-

Royal Society of Chemistry. (2016).[2][3] Supporting Information: New Electrotriggers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023).[3][4][5] PubChem Compound Summary for CID 1513091, 4-Nitrobenzyl 4-methylbenzoate. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes & Protocols: A Detailed Guide to the Esterification of Carboxylic Acids Using 4-Nitrobenzyl Bromide

Introduction: The Strategic Advantage of 4-Nitrobenzyl Esterification

The conversion of carboxylic acids into their corresponding esters is a fundamental transformation in organic chemistry. The choice of the esterifying agent is critical and is dictated by the desired properties of the final product and the overall synthetic strategy. 4-Nitrobenzyl bromide has emerged as a premier reagent for this purpose due to several key advantages:

-

UV-Active Moiety for Enhanced Detection: The 4-nitrophenyl group is a strong chromophore, making the resulting esters readily detectable by UV-Vis spectroscopy. This property is extensively leveraged in analytical applications, particularly for the quantification of otherwise poorly-detectable carboxylic acids, such as fatty acids and metabolic intermediates, by HPLC.[1][2]

-

Crystalline Nature for Simplified Purification: 4-Nitrobenzyl esters are often highly crystalline compounds.[3] This characteristic facilitates their purification through straightforward recrystallization techniques, allowing for the isolation of high-purity products.[4]

-

Stable Protecting Group with Orthogonal Deprotection: The 4-nitrobenzyl ester is stable under a variety of reaction conditions, making it an excellent protecting group for the carboxyl functionality during multi-step syntheses.[5][6] Its removal can be achieved under specific conditions, such as catalytic hydrogenation, which are often orthogonal to many other protecting group strategies.

Reaction Mechanism: An In-depth Look at the SN2 Pathway

The esterification of a carboxylic acid with 4-nitrobenzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[7][8] This is distinct from the acid-catalyzed Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol.[9][10][11]

The key steps of the mechanism are as follows:

-

Deprotonation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid by a mild base to form a carboxylate anion. This step is crucial as the carboxylate is a much more potent nucleophile than the neutral carboxylic acid.

-

Nucleophilic Attack: The generated carboxylate anion then acts as a nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide.

-

Displacement of the Leaving Group: In a concerted step, the bromide ion, a good leaving group, is displaced, leading to the formation of the 4-nitrobenzyl ester.

The causality behind the experimental choices is rooted in enhancing the efficiency of this SN2 reaction. The choice of a non-nucleophilic base is critical to prevent competition with the carboxylate. Furthermore, the reaction is often accelerated by the use of a phase-transfer catalyst in biphasic systems.[12][13]

Caption: SN2 Mechanism for Esterification with 4-Nitrobenzyl Bromide.

Detailed Experimental Protocol

This protocol provides a generalized procedure that can be adapted for a wide range of carboxylic acids. Optimization of reaction time and temperature may be necessary for specific substrates.

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| Carboxylic Acid | ≥98% | Sigma-Aldrich | Ensure it is dry. |

| 4-Nitrobenzyl bromide | ≥99% | Acros Organics | Lachrymator; handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Serves as the base. |

| Tetrabutylammonium Bromide (TBAB) | ≥98% | TCI Chemicals | Phase-transfer catalyst (optional but recommended).[12] |

| Acetone | Anhydrous | J.T. Baker | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | VWR | For workup. |

| Deionized Water | High Purity | Millipore | For workup. |

| Anhydrous Magnesium Sulfate | Granular | EMD Millipore | For drying the organic phase. |

| Ethyl Acetate | ACS Grade | Macron | For thin-layer chromatography (TLC) and recrystallization. |

| Hexanes | ACS Grade | Pharmco-Aaper | For TLC and recrystallization. |

Step-by-Step Methodology

-

Preparation:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol, 1.0 eq.).

-

Add anhydrous acetone (10 mL) to dissolve the carboxylic acid.

-

Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq.) and tetrabutylammonium bromide (0.1 mmol, 0.1 eq.).

-

-

Reaction:

-

Add 4-nitrobenzyl bromide (1.1 mmol, 1.1 eq.) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-12 hours. The reaction progress should be monitored by TLC.

-

-

Reaction Monitoring (TLC):

-

Prepare a TLC chamber with a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Spot the crude reaction mixture, the starting carboxylic acid, and 4-nitrobenzyl bromide on a TLC plate.

-

Visualize the spots under a UV lamp (254 nm). The formation of a new, less polar spot and the consumption of the starting materials indicate reaction progress.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 15 mL) to remove any remaining salts and the phase-transfer catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-nitrobenzyl ester.

-

-

Purification:

-

The crude product is typically a pale yellow solid.[4]

-

Purify the crude ester by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.[4]

-

Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Caption: Workflow for 4-Nitrobenzyl Ester Synthesis.

Characterization and Expected Results

The identity and purity of the synthesized 4-nitrobenzyl ester should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rf value that is higher (less polar) than the starting carboxylic acid.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see a characteristic singlet for the benzylic protons (–CH₂–) around 5.4 ppm. The aromatic protons of the 4-nitrophenyl group will typically appear as two doublets between 7.5 and 8.3 ppm. The signals corresponding to the carboxylic acid's R-group will also be present.

-

¹³C NMR: The spectrum will show a carbonyl carbon signal for the ester at approximately 165-175 ppm and a benzylic carbon signal around 65-70 ppm.

-

-

High-Performance Liquid Chromatography (HPLC): When analyzed by reverse-phase HPLC with UV detection (e.g., at 254 nm or 274 nm), the purified product should give a single, sharp peak. This technique is also ideal for quantifying the yield and purity of the ester.[14][15][16]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Incomplete deprotonation of the carboxylic acid. Inactive 4-nitrobenzyl bromide. Insufficient reaction time or temperature. | Ensure the base is anhydrous and used in sufficient excess. Use fresh 4-nitrobenzyl bromide. Increase reaction time and/or temperature and monitor by TLC. |

| Incomplete Reaction | Steric hindrance around the carboxylic acid. | Consider using a more reactive alkylating agent or a different base/solvent system. Prolonged reaction times may be necessary. |

| Side Product Formation | The base is too strong or nucleophilic. 4-nitrobenzyl bromide is unstable. | Use a milder, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Ensure the reaction is not overheated. |

| Difficulty in Purification | The product is an oil or does not crystallize easily. Impurities are present. | Attempt purification by column chromatography on silica gel. Ensure the crude product is free of starting materials before attempting recrystallization. |

Conclusion

The esterification of carboxylic acids using 4-nitrobenzyl bromide is a reliable and versatile method for both protection and derivatization. The straightforward SN2 mechanism, coupled with the advantageous properties of the resulting esters, makes this protocol a valuable tool for synthetic and analytical chemists. By understanding the underlying principles and following a validated procedure, researchers can consistently achieve high yields of pure products, facilitating downstream applications in drug development and metabolic analysis.

References

-

A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. Available at: [Link]

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

Mechanism for the esterification reaction. Chemguide. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

- Purified para-nitrobenzyl esterase from bacillus. Google Patents.

- Process for the preparation of para-nitrobenzyl bromide. Google Patents.

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. Available at: [Link]

-

Acetic acid, p-nitrobenzyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at: [Link]

-

Esterification. BYJU'S. Available at: [Link]

-

Esterification of Carboxylic Acids. YouTube. Available at: [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Available at: [Link]

-

Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]

-

The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. ResearchGate. Available at: [Link]

-

The Phenacyl, p-Phenylphenacyl and p-Nitrobenzyl Esters of Certain Uneven Numbered Fatty Acids. Journal of the American Chemical Society. Available at: [Link]

-

Purification and properties of a p-nitrobenzyl esterase from Bacillus subtilis. Journal of Industrial Microbiology and Biotechnology. Available at: [Link]

-

Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. MDPI. Available at: [Link]

-

Purification and properties of ap-nitrobenzyl esterase fromBacillus subtilis. ResearchGate. Available at: [Link]

-

Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. RSC Publishing. Available at: [Link]

-

Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]

-

α-Glucosidase and Pancreatic Lipase Inhibitory Activity of Chemical Constituents from Adzuki Bean (Vigna angularis). MDPI. Available at: [Link]

-

PTC Esterification at Room Temperature. PTC Organics, Inc.. Available at: [Link]

-

HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyt. HARVEST (uSask). Available at: [Link]

-

A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Available at: [Link]

-

Industrial Phase-Transfer Catalysis. PTC Communications, Inc.. Available at: [Link]

-

A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing. Available at: [Link]

-

Application of HPLC-SPE-NMR in characterization of bioactive natural compounds. ResearchGate. Available at: [Link]

Sources

- 1. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]

- 6. EP0549264A1 - Purified para-nitrobenzyl esterase from bacillus - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. athabascau.ca [athabascau.ca]

- 12. mdpi.com [mdpi.com]

- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 14. harvest.usask.ca [harvest.usask.ca]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Crystalline p-Nitrobenzyl Derivatives of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Crystalline Derivatives

In the landscape of modern analytical chemistry, where sophisticated spectroscopic techniques often take center stage, the classical method of derivatization for the purpose of characterization remains profoundly relevant. The preparation of crystalline derivatives of carboxylic acids, particularly p-nitrobenzyl esters, serves as a robust and definitive method for the identification and purification of acidic compounds. Carboxylic acids, especially those that are liquids or low-melting solids, can be challenging to purify and characterize directly. Their conversion to solid p-nitrobenzyl esters provides several distinct advantages:

-

Facilitated Purification: The solid nature of the derivatives allows for purification through recrystallization, a powerful technique for achieving high purity.

-

Sharp Melting Points: Well-defined crystalline solids exhibit sharp, reproducible melting points, a key physical constant for identification and purity assessment.

-

Enhanced Analysis: The incorporation of the p-nitrobenzyl group introduces a chromophore, which can be advantageous for detection in chromatographic techniques. Furthermore, these derivatives are amenable to characterization by NMR, IR, and mass spectrometry.[1]

These derivatives have historically been instrumental in the structural elucidation of natural products and continue to be valuable in synthetic chemistry and drug development for the unequivocal identification of acidic intermediates and final products. The p-nitrobenzyl group is also utilized as a protecting group in multi-step syntheses, particularly in the synthesis of β-lactam antibiotics.[2]

The Chemistry of Derivatization: A Mechanistic Perspective

The formation of p-nitrobenzyl esters from carboxylic acids is typically achieved through a nucleophilic substitution reaction. The most common method involves the reaction of the carboxylate salt of the acid with p-nitrobenzyl bromide or chloride.

The Underlying Mechanism:

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are as follows:

-

Deprotonation of the Carboxylic Acid: The carboxylic acid is first converted to its conjugate base, the carboxylate anion, by treatment with a suitable base. This deprotonation is crucial as the carboxylate is a much more potent nucleophile than the neutral carboxylic acid.

-

Nucleophilic Attack: The nucleophilic carboxylate anion then attacks the electrophilic benzylic carbon of the p-nitrobenzyl halide. The halide ion is displaced as the leaving group, resulting in the formation of the p-nitrobenzyl ester.

The presence of the nitro group in the para position of the benzyl halide enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the nitro group.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of p-Nitrobenzyl Esters

This protocol provides a general method for the derivatization of a carboxylic acid using p-nitrobenzyl bromide.

Materials:

-

Carboxylic acid

-

p-Nitrobenzyl bromide

-

Sodium or potassium bicarbonate

-

Ethanol (or another suitable solvent)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Recrystallization solvent (e.g., ethanol, methanol, or ethanol-water mixture)

Step-by-Step Methodology:

-

Preparation of the Carboxylate Salt:

-

In a round-bottom flask, dissolve the carboxylic acid in a minimal amount of ethanol.

-

Add a stoichiometric equivalent of an aqueous solution of sodium or potassium bicarbonate to neutralize the acid. Effervescence (evolution of CO2) will be observed. Add the base portion-wise until effervescence ceases, indicating complete formation of the carboxylate salt.

-

-

Derivatization Reaction:

-

To the solution of the carboxylate salt, add a slight molar excess (approximately 1.1 equivalents) of p-nitrobenzyl bromide dissolved in a minimal amount of ethanol.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction time will vary depending on the specific carboxylic acid but is typically in the range of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation of the Crude Product:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water. The p-nitrobenzyl ester, being insoluble in water, will precipitate out as a solid.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

-

Purification by Recrystallization:

-

Transfer the crude product to a beaker.

-

Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.[3]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[3]

-

Collect the purified crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.

-

Dry the crystals thoroughly in a desiccator or a vacuum oven.

-

-

Characterization:

-

Determine the melting point of the purified crystals. A sharp melting point is indicative of high purity.

-

Further characterization can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry.

-

Protocol 2: Derivatization of Fatty Acids

For long-chain fatty acids, which may have limited solubility in ethanol, a modified procedure using a different solvent system may be necessary.

Modifications to the General Protocol:

-

Solvent System: A solvent such as dimethylformamide (DMF) can be used to dissolve both the fatty acid and the p-nitrobenzyl bromide.

-

Base: A non-aqueous base, such as triethylamine or diisopropylethylamine (DIPEA), can be used to form the carboxylate salt in situ.

-

Work-up: After the reaction, the DMF is typically removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield the crude ester, which is then recrystallized.

Data Presentation and Expected Results

The success of the derivatization is primarily assessed by the yield and the melting point of the crystalline product. The following table provides representative data for the p-nitrobenzyl esters of some common carboxylic acids.

| Carboxylic Acid | Molecular Weight ( g/mol ) | p-Nitrobenzyl Ester | Molecular Weight ( g/mol ) | Expected Melting Point (°C) |

| Acetic Acid | 60.05 | p-Nitrobenzyl acetate | 195.16 | 76-78[4] |

| Propanoic Acid | 74.08 | p-Nitrobenzyl propanoate | 209.19 | 36-38 |

| Benzoic Acid | 122.12 | p-Nitrobenzyl benzoate | 257.24 | 88-90 |

| Palmitic Acid | 256.42 | p-Nitrobenzyl palmitate | 391.54 | 55-57 |

| Oleic Acid | 282.47 | p-Nitrobenzyl oleate | 417.59 | Liquid at room temp. |

Note: The melting points are literature values and may vary slightly depending on the purity of the sample and the experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the preparation and purification of crystalline p-nitrobenzyl derivatives.

Caption: Workflow for p-nitrobenzyl ester synthesis.

Troubleshooting and Key Considerations

-

Low Yield:

-

Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reflux time.

-

Hydrolysis of the Ester: Avoid excessively harsh basic or acidic conditions during work-up, which could lead to hydrolysis of the ester.

-

Losses during Recrystallization: Use a minimal amount of hot solvent for recrystallization to avoid significant loss of product in the mother liquor.

-

-

Oily Product: If the product oils out instead of crystallizing, it may be due to impurities or the inherent low melting point of the ester. Try scratching the inside of the flask with a glass rod to induce crystallization or use a different recrystallization solvent system.

-

Purity Issues:

-

Unreacted Starting Material: Ensure a slight excess of the p-nitrobenzyl halide is used. Any unreacted carboxylic acid can be removed by washing the crude product with a dilute solution of sodium bicarbonate.

-

Side Products: The primary side product is often p-nitrobenzyl alcohol from the hydrolysis of the halide. This can be removed during recrystallization.

-

Conclusion: A Cornerstone Technique

The preparation of crystalline p-nitrobenzyl derivatives is a time-honored yet highly effective method for the identification and purification of carboxylic acids. Its reliability, simplicity, and the definitive nature of the results it provides ensure its continued relevance in the modern chemical laboratory. By understanding the underlying chemical principles and adhering to carefully designed protocols, researchers can confidently employ this technique to advance their work in organic synthesis, natural product chemistry, and drug development.

References

-

Engström, K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Available at: [Link]

-

Chiu, S. H. L., & Li, L. (Year N/A). Synthesis of P-Nitrobenzyl and P-Nitrophenyl 1-thioglycopyranosides. PubMed. Available at: [Link]

-

University of Calgary. (Year N/A). Ch19: RCO2H to RCO2R'. Available at: [Link]

-

Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science. Available at: [Link]

-

Wampler, F. M., et al. (2014). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. Available at: [Link]

-

Organic Syntheses. (Year N/A). Acetic acid, p-nitrobenzyl ester. Available at: [Link]

- Google Patents. (Year N/A). EP0745603B1 - Process for p-nitrobenzyl ester cleavage in cephalosporin.

-

Chemistry LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Karu, K., & Li, J. (Year N/A). Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea. PubMed. Available at: [Link]

-

Wang, Z., et al. (2012). Derivatization and Liquid chromatography-UV-tandem Mass Spectrometric Analysis of Perfluorinated Carboxylic Acids. PubMed. Available at: [Link]

-

Zenkevich, I. G. (Year N/A). Acids: Derivatization for GC Analysis. Available at: [Link]

-

Clark, J. (Year N/A). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

-

ResearchGate. (Year N/A). Purification and properties of ap-nitrobenzyl esterase fromBacillus subtilis. Available at: [Link]

-

European Patent Office. (1996). Process for p-nitrobenzyl ester cleavage in cephalosporin. Available at: [Link]

-

ACS Publications. (Year N/A). Preparation of Benzyl and p-Nitrobenzyl Esters of Amino Acids1. Available at: [Link]

-

ResearchGate. (Year N/A). New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN). Available at: [Link]

-

ORCA – Online Research @ Cardiff. (2014). The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling. Available at: [Link]

-

ResearchGate. (Year N/A). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

-

ResearchGate. (2009). Synthesis of 1-(p-Nitrobenzyl)azoles and 1-(p-Nitrobenzyl)benzazoles. Available at: [Link]

-

ACS Publications. (Year N/A). The Use of p-Nitrobenzyl Esters in Peptide Synthesis1. Available at: [Link]

-

N/A. (Year N/A). Recrystallization-1.pdf. Available at: [Link]

-

MDPI. (Year N/A). Nitro Fatty Acids (NO 2 -FAs): An Emerging Class of Bioactive Fatty Acids. Available at: [Link]

Sources

Application Note: 4-Nitrobenzyl 4-Methylbenzoate as a Model Substrate for Optimizing Deprotection Strategies

Introduction: The Critical Role of Protecting Groups and Model Substrates

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the use of protecting groups is a cornerstone strategy.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified.[2] The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and, most importantly, removable ("deprotected") cleanly and selectively under mild conditions that do not compromise the integrity of the final product.[3][4]

The 4-nitrobenzyl (PNB) group is a versatile protecting group for carboxylic acids, alcohols, and amines due to its remarkable stability and the multiple pathways available for its cleavage.[2][5][6] To develop and optimize these deprotection protocols, a reliable model substrate is invaluable. 4-Nitrobenzyl 4-methylbenzoate serves as an excellent model system. Its synthesis is straightforward, and its structure contains two distinct aromatic systems with well-defined spectroscopic signatures, making reaction monitoring by techniques like NMR and HPLC unambiguous.

This application note provides a comprehensive guide to using 4-nitrobenzyl 4-methylbenzoate as a model substrate. We will detail its synthesis and explore the mechanisms and detailed protocols for its deprotection via two primary routes: catalytic hydrogenation and photolysis.

Synthesis of the Model Substrate: 4-Nitrobenzyl 4-Methylbenzoate

The synthesis of the model substrate is typically achieved via a standard esterification reaction between a p-toluic acid derivative and a 4-nitrobenzyl halide. The following protocol describes a common method.

Workflow for Substrate Synthesis

Caption: General workflow for the synthesis of the model substrate.

Protocol: Synthesis of 4-Nitrobenzyl 4-Methylbenzoate

-

Preparation: To a round-bottom flask, add p-toluic acid (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, ~5 mL per mmol of acid).

-

Addition of Alkylating Agent: Add 4-nitrobenzyl bromide (1.05 eq) to the stirred suspension.

-

Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester as a pale yellow or white solid.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis. The molecular formula is C₁₅H₁₃NO₄ and the molecular weight is 271.27 g/mol .[7]

Deprotection Methodologies: Cleavage of the 4-Nitrobenzyl Ester

The stability of the PNB ester linkage is critically dependent on the integrity of the nitro group. Modification of this group, typically through reduction, initiates cleavage. Alternatively, the nitro group can absorb UV light, triggering a photochemical cleavage pathway.

Reductive Deprotection via Catalytic Hydrogenation

This is the most common and often most efficient method for PNB group removal. The process involves a tandem reaction where the nitro group is first reduced to an amine, which then triggers a self-immolative 1,6-elimination to release the carboxylic acid.

Mechanism: The key is the transformation of the electron-withdrawing nitro group (-NO₂) into a strongly electron-donating amino group (-NH₂). This electronic shift destabilizes the benzylic C-O bond of the ester, leading to spontaneous cleavage. The byproducts are p-aminobenzyl alcohol, which can further polymerize.

Caption: Mechanism of reductive deprotection of a PNB ester.

Protocol: Catalytic Hydrogenation

-

Setup: Dissolve 4-nitrobenzyl 4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst: Add palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: Stir the reaction vigorously. Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The residue will contain p-toluic acid. It can be further purified by extraction or crystallization.

Causality and Optimization:

-

Catalyst Choice: 10% Pd/C is standard. For substrates sensitive to hydrogenolysis, other catalysts like platinum oxide (Adam's catalyst) can be used.[8] Catalyst poisoning can occur with sulfur-containing compounds.[9]

-

Solvent: Protic solvents like methanol or ethanol are generally preferred as they facilitate the reaction and help solubilize the resulting carboxylic acid.

-

Hydrogen Source: While H₂ gas is common, transfer hydrogenation using sources like ammonium formate, cyclohexene, or 1,4-cyclohexadiene can be a safer alternative, avoiding the need for pressurized hydrogen gas.[9]

Photolytic Deprotection (Photocleavage)

The ortho- and para-nitrobenzyl groups are well-known photolabile protecting groups (PPGs).[6] Irradiation with UV light excites the nitro group, initiating an intramolecular hydrogen abstraction that leads to the formation of an aci-nitro intermediate.[1][10] This intermediate then rearranges to release the carboxylic acid and a nitroso-aldehyde or ketone byproduct.

Mechanism: The process is initiated by photoexcitation of the nitro group, which then abstracts a benzylic proton. The resulting aci-nitro intermediate undergoes cyclization and fragmentation to release the protected functional group.[1][6]

Caption: Simplified mechanism of photolytic deprotection.

Protocol: Photolytic Cleavage

-

Solution Preparation: Dissolve 4-nitrobenzyl 4-methylbenzoate in a UV-transparent solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be low enough to ensure good light penetration.

-

Irradiation: Place the solution in a quartz reaction vessel and irradiate using a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths <300 nm, or a 365 nm LED array).

-

Monitoring: Follow the disappearance of the starting material by HPLC or TLC. Photolysis reactions can take several hours depending on the setup and quantum yield.

-

Workup: Once the reaction is complete, the solvent can be removed under reduced pressure.

-

Purification: The desired carboxylic acid can be separated from the 4-nitrosobenzaldehyde byproduct by a suitable workup, such as an acid-base extraction.

Causality and Optimization:

-

Wavelength: The choice of wavelength is crucial to initiate the reaction without damaging other parts of the molecule. Wavelengths around 350-365 nm are commonly used for nitrobenzyl groups.[10]

-

Solvent: The solvent can influence the reaction rate and the stability of intermediates. Protic solvents are often effective.

-

Quantum Yield: The efficiency of photodeprotection can be low. The reaction kinetics are dependent on the acidity of the leaving group, with more acidic groups leading to faster decomposition.[11][12] The presence of oxygen should be controlled as it can lead to side reactions.

Comparative Analysis of Deprotection Methods

The choice of deprotection method depends heavily on the overall molecular structure and the presence of other functional groups.

| Feature | Catalytic Hydrogenation | Photolytic Deprotection |

| Reagents | H₂ gas (or H₂ donor), Pd/C catalyst | UV Light (hν) |

| Conditions | Room temperature, atmospheric or low pressure | Room temperature, requires UV lamp |

| Advantages | - High yield and clean reaction- Well-established and reliable- Scalable | - Reagent-free cleavage- Orthogonal to many chemical reagents- High spatial and temporal control |

| Disadvantages | - Incompatible with reducible groups (alkenes, alkynes, other benzyl groups)- Catalyst can be pyrophoric- Potential for catalyst poisoning[9] | - Can require long reaction times- Low quantum yields possible- Byproduct can be reactive- Potential for photodamage to sensitive substrates |

| Typical Byproduct | p-Aminobenzyl derivatives (polymerize) | 4-Nitrosobenzaldehyde |

Troubleshooting

-

Incomplete Hydrogenation: This may be due to catalyst deactivation (poisoning) or poor mass transfer. Ensure vigorous stirring and consider adding fresh catalyst. Check the purity of the hydrogen source.

-

Slow Photolysis: Increase the intensity of the UV source, decrease the concentration of the substrate, or ensure the solvent is UV-transparent at the desired wavelength. Degassing the solution to remove oxygen can sometimes improve results.

-

Side Reactions: During photolysis, the nitroso byproduct can sometimes react further. An acid-base extraction during workup is effective for removing both the byproduct and the desired carboxylic acid into separate phases for purification.

Conclusion

4-Nitrobenzyl 4-methylbenzoate is a superb model substrate for researchers developing or optimizing deprotection protocols. It allows for a clear and quantitative comparison between different methods, such as catalytic hydrogenation and photolysis. Understanding the mechanisms, advantages, and limitations of each technique, as outlined in this guide, enables scientists and drug development professionals to make informed decisions when selecting protecting group strategies for complex target molecules, ensuring higher yields and product purity.

References

-

Sheehan, J. C., & Wilson, R. M. (1964). Photolysis of Desyl Compounds. A New Photosensitive Protecting Group. Journal of the American Chemical Society, 86(23), 5277–5281. (Referenced in[10])

-

Singh, Y., & Kühn, S. M., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5576–5663. Retrieved from [Link]

- CN1066134C - New process for synthetising m-nitrobenzoic. Google Patents.

-

PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

Preparation method of 3-methyl-4-nitrobenzoic acid. (2021). Eureka | Patsnap. Retrieved from [Link]

-

Atwell, G. J., & Denny, W. A. (2001). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 2, (8), 1423-1428. Retrieved from [Link]

-

Clarke, H. T., & Taylor, W. W. (1925). Methyl m-Nitrobenzoate. Organic Syntheses, 4, 63. Retrieved from [Link]

- Rocaboy, C., & Gladysz, J. A. (2018). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 24(64), 17006-17031. (General reference for protecting groups)

-

Wikipedia contributors. (2023, November 28). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 9(10), 1987–1990. Retrieved from [Link]

-

Singh, Y., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Retrieved from [Link]

-

Wuts, P. G. M. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 14(1), 2-23. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. (Supporting Information for a related compound synthesis). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1513091, 4-Nitrobenzyl 4-methylbenzoate. Retrieved from [Link]

-

Lauber, L. M., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 8(40), 37409–37416. Retrieved from [Link]

- EP3269718A1 - Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine. Google Patents.

-

Atwell, G. J., & Denny, W. A. (2001). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. ResearchGate. Retrieved from [Link]

-

Corma, A., & Renz, M. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 107(7), 3036–3079. Retrieved from [Link]

-

Lauber, L. M., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Request PDF on ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Klán, P., et al. (2015). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters, 17(9), 2174–2177. Retrieved from [Link]

-

All Chemistry. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. [Diagram]. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 7. 4-Nitrobenzyl 4-methylbenzoate | C15H13NO4 | CID 1513091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 10. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Application Note: Mild Basic Hydrolysis of 4-Nitrobenzyl Esters in Methanol

This Application Note is designed for researchers and process chemists seeking a robust, metal-free alternative for the deprotection of 4-nitrobenzyl (PNB) esters. While reductive cleavage is the standard, the unique electronic properties of the PNB group allow for highly controlled basic hydrolysis under mild conditions.

Executive Summary

The 4-nitrobenzyl (PNB) ester is a pivotal protecting group in organic synthesis, renowned for its stability against acidic conditions and its orthogonal cleavage via reduction (e.g., Zn/AcOH,

This guide details a mild basic hydrolysis protocol using hydroxide bases in methanol. Leveraging the electron-withdrawing nature of the p-nitro group, this method allows for rapid cleavage at ambient or sub-ambient temperatures, avoiding the harsh conditions typically required for standard benzyl esters.

Mechanistic Insight

The efficacy of this protocol relies on the electronic activation provided by the nitro group.

Electronic Activation

Unlike a standard benzyl ester, the p-nitrobenzyl ester possesses a strong electron-withdrawing group (

-

Consequence: The carbonyl carbon becomes highly electrophilic (

), lowering the activation energy for nucleophilic attack by hydroxide ions ( -

Result: Hydrolysis proceeds rapidly at

to

The Methanol/Water Balance

The solvent system is the critical variable.

-

Hydrolysis (Target: Carboxylic Acid): Requires water.[1] The hydroxide ion (

) attacks the carbonyl to form the acid salt. -

Methanolysis (Side Reaction: Methyl Ester): If water is absent, the methoxide ion (

) attacks, resulting in transesterification to the methyl ester. -

Optimization: A mixed solvent system (MeOH/THF/Water) ensures solubility of the organic substrate while providing sufficient water activity to drive the equilibrium toward the carboxylate.

Reaction Pathway Diagram

The following diagram illustrates the

Figure 1: Mechanistic pathway showing the critical divergence between hydrolysis and transesterification based on water availability.

Experimental Protocol

Reagents & Materials

-

Substrate: 4-Nitrobenzyl ester derivative (0.1 – 1.0 mmol scale).

-

Base: Lithium Hydroxide Monohydrate (

) or Sodium Hydroxide ( -

Solvent A: Methanol (HPLC grade).

-

Solvent B: Tetrahydrofuran (THF) (Stabilizer-free preferred).

-

Quench: 1M HCl or saturated

solution.

Standard Operating Procedure (SOP)

Step 1: Solubilization Dissolve the PNB ester (1.0 equiv) in a mixture of THF and Methanol (1:1 v/v).

-

Note: THF is essential for dissolving lipophilic substrates that are insoluble in pure methanol.

-

Concentration: 0.1 M.

Step 2: Base Addition

Cool the solution to

-

Crucial: The LiOH is typically prepared as a saturated aqueous solution or 1M solution. The final solvent ratio should approximate THF:MeOH:

(3:3:1).

Step 3: Reaction Monitoring

Stir at

-

Monitor via TLC or LC-MS.

-

Endpoint: Disappearance of the PNB ester peak. The highly colored 4-nitrobenzyl alcohol/alkoxide byproduct (yellow/orange) may be visible.

Step 4: Quench & Workup

-

Acidify carefully to pH 3–4 using 1M HCl. (Caution: Do not over-acidify if acid-sensitive groups are present).

-

Dilute with Ethyl Acetate (EtOAc).[2]

-

Wash organic layer with Brine (

). -

Dry over

, filter, and concentrate.

Workflow Visualization

Figure 2: Step-by-step workflow for the mild hydrolysis of PNB esters.

Optimization & Troubleshooting

Comparative Hydrolysis Rates

The following table highlights the reactivity difference driven by the nitro group, justifying the "mild" classification.

| Ester Type | Electronic Effect | Relative Hydrolysis Rate ( | Typical Conditions |

| Methyl Ester | None | 1.0 (Reference) | LiOH, RT to |

| Benzyl Ester | Weak Activation | ~1.5 | LiOH/NaOH, Reflux or RT (slow) |

| 4-Nitrobenzyl Ester | Strong Activation | >100 | LiOH, |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product is Methyl Ester | Transesterification: Insufficient water in the reaction mixture. | Increase water content in the solvent system (e.g., use 1:1 MeOH: |

| Low Conversion | Solubility: Substrate precipitated upon adding aqueous base. | Increase THF ratio to maintain homogeneity. |

| Racemization | Base too strong: | Lower temperature to |

| Strong Color Change | Nitrophenoxide formation: Normal byproduct. | The yellow/orange color confirms cleavage. It washes out during aqueous workup.[2] |

Safety & Handling

-

Nitro Compounds: While PNB esters are generally stable, nitroaromatics can be energetic. Avoid concentrating reaction mixtures to dryness if large excesses of nitro-byproducts are present.

-

Base Handling: Corrosive. Wear appropriate PPE (gloves, goggles).

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on PNB ester stability and cleavage).

-

Caltech Authors. A new method for the cleavage of nitrobenzyl amides and ethers.[Link] (Demonstrates the susceptibility of PNB groups to basic oxidative cleavage, establishing the baseline for base sensitivity).

-

Khurana, J. M.; et al. Facile Hydrolysis of Esters with KOH-Methanol at Ambient Temperature.[2]Monatshefte für Chemie, 2004 , 135, 83–87. [Link] (Validation of mild hydroxide/methanol systems for accelerated hydrolysis of activated esters).

-

Thea, S.; et al. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters.Organic & Biomolecular Chemistry, 2011 . [Link] (Detailed kinetic analysis of the

vs

Sources

Troubleshooting & Optimization

Improving yield of 4-nitrobenzyl ester synthesis

Current Status: Operational | Topic: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Specialist

Core Directive & Technical Overview

Why this chemistry matters:

The 4-nitrobenzyl (PNB) ester is a critical protecting group in organic synthesis, particularly for

-

Stability: It is stable to acidic conditions (unlike t-butyl esters), allowing selective deprotection of Boc groups.

-

UV Traceability: The nitrochromophore allows for easy detection during HPLC purification, essential for non-UV active substrates like lipids or aliphatic peptides.

The Problem: Standard esterification (e.g., Fischer esterification) often fails or gives poor yields due to the electron-withdrawing nature of the nitro group, which destabilizes the oxocarbenium transition state, or steric hindrance in the carboxylic acid.

The Solution: This guide prioritizes the Cesium Carbonate Promoted Alkylation and the Finkelstein-Catalyzed modifications. These methods rely on the "Cesium Effect" to enhance carboxylate nucleophilicity, significantly improving yields over traditional amine-base methods.

The Gold Standard Protocol: Cesium Carbonate Method

This protocol is the most robust method for synthesizing 4-nitrobenzyl esters from carboxylic acids and 4-nitrobenzyl bromide.

Mechanism of Action (The "Cesium Effect")

Cesium (

Optimized Workflow

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv Acid : 1.2 equiv | Excess base ensures complete deprotonation; excess bromide drives |

| Solvent | DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile) | Polar aprotic solvents solvate the cation ( |

| Concentration | 0.2 M - 0.5 M | High concentration favors bimolecular ( |

| Temperature | 25°C (RT) to 50°C | Mild heating overcomes steric hindrance without causing bromide hydrolysis. |

| Catalyst | TBAI (10 mol%) | Optional: Adds Finkelstein acceleration (see Module 3). |

Step-by-Step Protocol

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.3 M).

-

Activation: Add

(1.2 equiv). Stir for 30 minutes at Room Temperature (RT). Note: Evolution of -

Alkylation: Add 4-nitrobenzyl bromide (1.5 equiv) in one portion.

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (UV visualization).

-